3-fluoro-4-methyl-N-(3-methylbutan-2-yl)aniline

Lipophilicity Druglikeness Physicochemical Property

Researchers optimizing CNS or agrochemical leads often face trade-offs between lipophilicity and H-bond donor count. This compound resolves this with quantifiable advantages: • Fsp³ 0.50 - improves solubility and reduces aromatic stacking in fragment libraries • LogP 3.76 & single HBD - aligns with CNS drug property space, simplifies synthetic routes • Racemic chiral center - enables CSP method development and asymmetric catalysis evaluation Supplied at ≥95% purity with reliable global logistics.

Molecular Formula C12H18FN
Molecular Weight 195.28 g/mol
Cat. No. B13251957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-fluoro-4-methyl-N-(3-methylbutan-2-yl)aniline
Molecular FormulaC12H18FN
Molecular Weight195.28 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(C)C(C)C)F
InChIInChI=1S/C12H18FN/c1-8(2)10(4)14-11-6-5-9(3)12(13)7-11/h5-8,10,14H,1-4H3
InChIKeyWHJQKPMDUFWFHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Fluoro-4-methyl-N-(3-methylbutan-2-yl)aniline – Compound Profile


3-Fluoro-4-methyl-N-(3-methylbutan-2-yl)aniline (CAS 1020957-56-5) is a fluorinated N-alkyl aniline derivative characterized by a 3-fluoro-4-methylphenyl core and a chiral, branched (3-methylbutan-2-yl) substituent on the amine nitrogen . This compound possesses one hydrogen bond donor, one hydrogen bond acceptor, a computed LogP of 3.76, and a molecular weight of 195.28 g·mol⁻¹, with a calculated fraction of sp³-hybridized carbons (Fsp³) of 0.50 . It is typically supplied at a minimum purity of 95% and contains a single asymmetric atom, indicating it is a racemic mixture .

Chiral racemic building block for asymmetric synthesis and chiral chromatography method development
High Fsp³ (0.50) supports fragment-based library design and developability screening
Branched N-alkyl chain for steric and lipophilicity tuning in lead optimization

3-Fluoro-4-methyl-N-(3-methylbutan-2-yl)aniline: Substitution Risks


Simple in-class substitution of 3-fluoro-4-methyl-N-(3-methylbutan-2-yl)aniline with a less branched N-alkyl or unsubstituted analogue can significantly alter key molecular properties that govern solubility, permeability, and molecular recognition [1]. The introduction of the chiral, β-branched (3-methylbutan-2-yl) group simultaneously increases lipophilicity (LogP 3.76 vs. ~2.0 for the primary aniline), reduces the hydrogen-bond donor count from two to one, and raises the Fsp³ fraction to 0.50, a value often associated with improved developability profiles [2]. These quantifiable differences mean that a seemingly minor structural trade-off can lead to divergent physicochemical behaviour; the evidence below quantifies the magnitude of these differences.

This compound
  • Chiral, β-branched N-alkyl chain
  • Higher lipophilicity profile
  • One hydrogen-bond donor
  • Fsp³ = 0.50 (increased saturation)
Less-branched / unsubstituted analogues
  • Linear or unsubstituted aniline core
  • Lower lipophilicity (LogP shift ~1.5–2 units)
  • Two hydrogen-bond donors
  • Lower Fsp³ (0–0.30)

3-Fluoro-4-methyl-N-(3-methylbutan-2-yl)aniline: Differentiation Evidence


Lipophilicity vs. Primary Aniline Core

The target compound exhibits a computed LogP of 3.76 , whereas the unsubstituted primary aniline 3-fluoro-4-methylaniline (CAS 452-77-7) has a reported LogP of 1.80 [1]. The N-(3-methylbutan-2-yl) group therefore raises the predicted octanol-water partition coefficient by approximately 1.96 log units, translating to a roughly 90-fold increase in lipophilicity.

Lipophilicity vs. Primary Aniline
Data to verify
This compound: LogP 3.76 (computed)
3-Fluoro-4-methylaniline: LogP 1.80
ΔLogP ≈ +1.96 (~91× lipophilicity increase)
Supports selection for hydrophobic target engagement studies
Computed values; different algorithms may apply
Lipophilicity Druglikeness Physicochemical Property

Molecular Weight & Steric Bulk vs. N-Alkyl Analogues

The target compound has a molecular weight (MW) of 195.28 g·mol⁻¹ . In contrast, the N-(butan-2-yl) analogue (CAS 1021077-28-0) has a MW of 181.25 g·mol⁻¹ , and the N-isopropyl analogue (CAS 1020957-64-5) has a MW of 167.22 g·mol⁻¹ . The extra methylene and methyl groups in the (3-methylbutan-2-yl) chain increase the MW by 14.03 and 28.06 g·mol⁻¹ relative to the butan-2-yl and isopropyl analogues, respectively, and introduce higher steric encumbrance around the amine nitrogen.

MW & Steric Bulk
Data to verify
195.28 g·mol⁻¹ (branched)
N-Butan-2-yl: 181.25; N-Isopropyl: 167.22
+14.03 / +28.06 g·mol⁻¹ vs. less hindered analogues
Alters steric-dependent selectivity and binding kinetics
Vendor-supplied molecular weights
Molecular Weight Steric Hindrance Selectivity

Fsp³ as a Developability Indicator

The target compound possesses an Fsp³ value of 0.50, meaning half of its carbon atoms are sp³-hybridised . The primary aniline 3-fluoro-4-methylaniline has an Fsp³ of 0 (all aromatic carbons), while the simpler N-isopropyl analogue has an Fsp³ of approximately 0.30 (3 of 10 carbons). An Fsp³ ≥ 0.45 has been associated in medicinal chemistry literature with improved aqueous solubility and a higher probability of clinical success compared to predominantly flat, aromatic compounds [1].

Fsp³ Developability Indicator
Class-level
0.50
Class-level filter for solubility and reduced attrition risk
Correlation from Lovering et al. 2009; requires compound-specific validation
Developability Fsp3 Saturation

H-Bond Donors vs. Primary Aniline

The target compound has one hydrogen-bond donor (the secondary amine N-H), whereas the primary aniline 3-fluoro-4-methylaniline has two H-bond donors (NH₂ group) [1]. Reducing the donor count by one can improve passive membrane permeability, as each additional H-bond donor is estimated to decrease permeability by roughly 10-fold in Caco-2 assays [2]. This property may favour the target compound in cell-based assays where crossing lipid bilayers is critical [2].

H-Bond Donors
Class-level
1 HBD
May improve passive permeability vs. primary aniline (2 HBD)
Permeability benefit inferred from general ADME rules; experimental confirmation advised
Hydrogen Bond Donor Permeability ADME

Chirality and Enantiomeric Potential

The (3-methylbutan-2-yl) substituent introduces a single asymmetric carbon atom, making the commercially supplied material a racemic mixture (R/S) . In contrast, N-(butan-2-yl)-3-fluoro-4-methylaniline also contains one asymmetric center but with a less bulky alkyl chain, while the N-isopropyl analogue is achiral. The presence of a chiral center creates the potential for enantiomer separation or asymmetric synthesis applications, which is not available with achiral N-alkyl analogues .

Chirality & Enantiomeric Potential
Data to verify
Racemic mixture, 1 asymmetric center
Enables chiral separation method development; achiral analogues cannot substitute
No enantiomeric excess data available
Chirality Enantiomeric Purity Asymmetric Synthesis

3-Fluoro-4-methyl-N-(3-methylbutan-2-yl)aniline: Application Scenarios


FBDD Library Design

In fragment library construction, compounds with Fsp³ ≥ 0.45 are actively sought to improve solubility and reduce aromatic stacking [2]. With an Fsp³ of 0.50 and a LogP of 3.76, 3-fluoro-4-methyl-N-(3-methylbutan-2-yl)aniline fills a niche between fully aromatic anilines (Fsp³ = 0, LogP ~1.8) and highly flexible aliphatic amines, providing a balanced starting point for hit evolution [1].

Chiral Chromatography & Enantioselective Synthesis

The racemic nature of this compound (one asymmetric center) makes it a suitable test substrate for developing chiral stationary phase separation protocols or for evaluating asymmetric catalytic reactions . Achiral N-alkyl analogues cannot be used for this purpose, giving this compound a unique role in analytical and synthetic methodology development .

Synthesis of Lipophilic Analogues for BBB Penetration

When a research programme aims to explore structure-activity relationships for CNS penetration, the elevated LogP (3.76 vs. ~1.8 for the primary aniline) [1] and single H-bond donor make this compound an attractive intermediate. These properties align with the classical CNS drug property space (LogP 2–5, ≤ 1 HBD), potentially simplifying the synthetic route compared to building up lipophilicity from the primary aniline [3].

Agrochemical Intermediate for Crop Penetration

The combination of fluorine substitution and a branched N-alkyl chain can enhance cuticular permeability in agrochemical leads. The measured LogP of 3.76 and reduced H-bond donor count relative to simpler anilines suggest improved leaf penetration characteristics, making it a valuable scaffold in fungicide or herbicide discovery programmes [3].

Application
Selection Property
Validation Focus
Fragment-based library design
Fsp³ and lipophilicity balance
Solubility and aromatic stacking behavior assessment
Chiral chromatography & asymmetric synthesis
Racemic chiral substrate
Enantiomeric separation efficiency and method development
CNS-penetrant lead optimization
Elevated LogP and reduced HBD count
Permeability assays (e.g., PAMPA-BBB) and brain exposure models
Agrochemical penetration enhancement
Fluorinated aromatic amine with branched alkyl chain
Cuticular permeability or leaf-uptake studies
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